4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one
CAS No.: 575469-49-7
Cat. No.: VC15580630
Molecular Formula: C20H22N4O3
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 575469-49-7 |
|---|---|
| Molecular Formula | C20H22N4O3 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 4-[4-[butyl(methyl)amino]-3-nitrophenyl]-2-methylphthalazin-1-one |
| Standard InChI | InChI=1S/C20H22N4O3/c1-4-5-12-22(2)17-11-10-14(13-18(17)24(26)27)19-15-8-6-7-9-16(15)20(25)23(3)21-19/h6-11,13H,4-5,12H2,1-3H3 |
| Standard InChI Key | DJFCNNRBWKRWFA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(C)C1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The compound’s core structure consists of a phthalazinone scaffold, a bicyclic system with two nitrogen atoms at positions 1 and 2. Key substituents include:
-
Nitro group at position 3 of the phenyl ring, enhancing electrophilic reactivity.
-
Butyl(methyl)amine at position 4 of the phenyl ring, contributing to lipophilicity and potential receptor interactions.
-
Methyl group at position 2 of the phthalazinone ring, influencing steric hindrance and metabolic stability .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₂N₄O₃ |
| Molecular Weight | 366.4 g/mol |
| Exact Mass | 366.1692 g/mol |
| Calculated LogP | ~3.2 (estimated via analogs) |
| Topological Polar Surface Area | 94.5 Ų |
Comparisons to structurally related phthalazinones, such as 4-[(4-methoxyphenyl)methyl]-2H-phthalazin-1-one (CAS: 57835-95-7), reveal that the nitro and amine substituents in the target compound significantly increase polarity and hydrogen-bonding capacity . This may enhance solubility in polar aprotic solvents, though experimental data are lacking.
Synthesis and Chemical Characterization
Analytical Validation
Post-synthesis characterization employs:
-
Nuclear Magnetic Resonance (NMR): To confirm substituent positions and purity.
-
Mass Spectrometry (MS): For molecular weight verification.
-
High-Performance Liquid Chromatography (HPLC): To assess enantiomeric excess in chiral intermediates .
Biological Activity and Mechanistic Insights
PARP and Tubulin Inhibition
Structural analogs of this compound, such as 4-[[3-(3,4-diaminophenyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one, exhibit dual inhibitory activity against PARP1/2 and tubulin, making them promising anticancer agents . The nitro group may act as a pharmacophore by stabilizing enzyme-inhibitor complexes through hydrogen bonding, while the butyl(methyl)amine side chain enhances membrane permeability .
Physicochemical and Pharmacokinetic Profiling
Table 2: Predicted ADME Properties
| Property | Prediction |
|---|---|
| Water Solubility | Low (~0.01 mg/mL) |
| Plasma Protein Binding | High (>90%) |
| CYP450 Inhibition | Moderate (CYP3A4 substrate) |
| Blood-Brain Barrier Penetration | Low |
These predictions, based on analogs , suggest limited oral bioavailability, necessitating prodrug strategies or formulation optimization.
Research Gaps and Future Directions
-
Synthetic Optimization: Develop scalable routes with higher yields and enantioselectivity.
-
In Vivo Studies: Evaluate toxicity, pharmacokinetics, and efficacy in animal models.
-
Target Identification: Clarify whether the compound acts via PARP, tubulin, or novel mechanisms.
-
Derivatization: Explore modifications to the amine or nitro groups to improve solubility and potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume